Cas no 895648-91-6 (2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide)
2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide
- 2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
- F1609-0469
- 2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- 895648-91-6
- AKOS001820334
- 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide
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- Inchi: 1S/C31H32N2O5/c1-5-37-24-13-9-22(10-14-24)30(35)27-18-33(28-16-15-25(38-6-2)17-26(28)31(27)36)19-29(34)32-23-11-7-21(8-12-23)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34)
- InChI Key: NZCAWTZTQKNHBW-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC2=C(C=1)C(C(C(C1C=CC(=CC=1)OCC)=O)=CN2CC(NC1C=CC(=CC=1)C(C)C)=O)=O
Computed Properties
- Exact Mass: 512.23112213g/mol
- Monoisotopic Mass: 512.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 38
- Rotatable Bond Count: 10
- Complexity: 854
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 84.9Ų
2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1609-0469-2μmol |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-5μmol |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-10μmol |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-20μmol |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-1mg |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-2mg |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-3mg |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-4mg |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-5mg |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0469-10mg |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
895648-91-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Additional information on 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide
Comprehensive Analysis of 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide (CAS No. 895648-91-6)
The compound 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide (CAS No. 895648-91-6) is a quinoline derivative with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring ethoxy and benzoyl functional groups, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on quinoline-based compounds due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for innovative therapeutics. The 4-oxo-1,4-dihydroquinoline scaffold in this molecule is particularly noteworthy, as it is a common motif in many FDA-approved drugs. The presence of N-4-(propan-2-yl)phenylacetamide further enhances its potential as a bioactive molecule, possibly targeting specific enzymes or receptors in metabolic pathways.
From a synthetic chemistry perspective, CAS No. 895648-91-6 represents a challenging yet rewarding target for organic chemists. The incorporation of ethoxybenzoyl and propan-2-yl groups requires precise control over reaction conditions, highlighting the importance of green chemistry and sustainable synthesis methods. These topics are currently trending in scientific communities, as researchers seek to minimize environmental impact while maximizing yield and purity.
The pharmacological profile of 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide is under active investigation. Preliminary studies suggest its potential in modulating cell signaling pathways, a hot topic in precision medicine. With the rise of personalized therapeutics, compounds like this could play a pivotal role in treating diseases with high genetic variability, such as certain cancers or autoimmune disorders.
Another area of interest is the compound's structure-activity relationship (SAR). By systematically modifying its ethoxy or acetamide groups, scientists aim to optimize its bioavailability and target specificity. This aligns with the growing emphasis on computational drug design, where AI and machine learning are used to predict molecular behavior, a frequently searched topic in modern pharmaceutical research.
In the context of intellectual property, CAS No. 895648-91-6 has attracted attention from pharmaceutical companies. Patents involving quinoline derivatives have seen a steady increase, reflecting their commercial viability. This compound's unique structure could offer competitive advantages in drug patenting, another highly searched subject in the industry.
From an analytical standpoint, characterizing 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide requires advanced techniques like HPLC, NMR, and mass spectrometry. These methods are critical for ensuring purity and consistency, especially in GMP-compliant manufacturing, a key concern for regulatory bodies and quality-focused buyers.
Environmental and toxicological studies are also essential for CAS No. 895648-91-6. As the scientific community prioritizes eco-friendly pharmaceuticals, understanding its biodegradability and ecotoxicology will be crucial. These aspects are increasingly searched by regulatory professionals and environmental scientists.
In summary, 2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-4-(propan-2-yl)phenylacetamide is a promising compound with multifaceted applications. Its study intersects with trending topics like targeted drug delivery, sustainable synthesis, and computational pharmacology, making it a relevant subject for researchers, investors, and policymakers alike.
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